molecular formula C16H18N2O2 B1312993 N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 898176-76-6

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1312993
CAS No.: 898176-76-6
M. Wt: 270.33 g/mol
InChI Key: ZBDUKLBDZSSBIU-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound characterized by the presence of an amide group, an aminophenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminophenol and 3,4-dimethylphenol.

    Formation of Intermediate: 4-aminophenol is reacted with chloroacetyl chloride to form N-(4-aminophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate N-(4-aminophenyl)chloroacetamide undergoes nucleophilic substitution with 3,4-dimethylphenol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

Anticancer Activity
Recent studies have highlighted the potential of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide as an anticancer agent. The compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro. For instance, it has demonstrated effectiveness against triple-negative breast cancer cell lines by targeting specific pathways involved in cell survival and proliferation .

Antibacterial Properties
The compound's structure suggests possible antibacterial activity. Acetamides, in general, have been investigated for their ability to combat various bacterial strains. Preliminary studies indicate that this compound may exhibit activity against resistant bacterial strains, although specific data on its efficacy against particular pathogens is still emerging .

Metabolic Syndrome Treatment
There is a growing interest in the use of compounds like this compound for treating metabolic disorders. Research indicates that derivatives of acetamides can act as inhibitors for enzymes involved in metabolic pathways, potentially aiding in the management of conditions such as obesity and type 2 diabetes .

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapies. This compound likely interacts with specific molecular targets within cells:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic processes or signal transduction pathways that are dysregulated in diseases like cancer and diabetes.
  • Induction of Cell Death : By triggering apoptotic pathways, it can lead to the selective death of cancer cells while sparing normal cells.

Case Study 1: Anticancer Activity

A study conducted on MDA-MB-231 and MDA-MB-468 cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations. The mechanism was linked to the inhibition of BRD4 and CK2 proteins, which are known to play roles in cancer cell survival .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that derivatives of acetamides exhibit varying degrees of antibacterial activity against Klebsiella pneumoniae. Although specific results for this compound are pending, its structural analogs have shown promise in overcoming bacterial resistance mechanisms .

Comparative Analysis with Related Compounds

Compound NameActivity TypeKey Findings
N-(4-fluoro-3-nitrophenyl)acetamideAntibacterialEffective against Klebsiella pneumoniae; good pharmacokinetic profile .
N-(2-fluorophenyl)-2β-deoxyfuconojirimycinAntiviralPotent inhibitor for α-l-fucosidases; significant therapeutic potential .
N-(4-benzoyl-1-piperazinyl)phenyl-2-(4-chlorophenoxy)acetamideBone HealthInhibitor of resorptive bone loss; potential application in osteoporosis treatment .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-3-(3,4-dimethylphenoxy)propanamide
  • N-(4-aminophenyl)-2-(2,3-dimethylphenoxy)acetamide
  • N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.

Biological Activity

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an acetamide functional group linked to a 4-aminophenyl moiety and a 3,4-dimethylphenoxy group. This specific arrangement contributes to its unique biological properties. The presence of the amino group allows for hydrogen bonding with biological targets, while the dimethylphenoxy group enhances hydrophobic interactions.

The compound's mechanism of action involves several pathways:

  • Enzyme Interaction : The aminophenyl group can interact with enzymes or receptors through hydrogen bonding, modulating their activity.
  • Hydrophobic Interactions : The dimethylphenoxy group engages with hydrophobic regions of proteins, potentially altering their conformation and function.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens by disrupting cell membrane integrity or inhibiting essential enzymatic functions.

Antimicrobial Properties

Research indicates that this compound has been investigated for its antimicrobial activity. A study highlighted its effectiveness against several strains of bacteria, demonstrating moderate to significant inhibition depending on concentration and exposure time .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property suggests its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings can significantly affect potency and selectivity.

Compound Variant Activity Comments
N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamideModerate antibacterial activitySlightly altered methyl substitution affects activity.
N-(4-aminophenyl)-2-(3-chlorophenoxy)acetamideIncreased anti-inflammatory effectsChlorine substitution enhances potency.

Case Studies

  • Antitumor Activity : A study synthesized derivatives based on the acetamide scaffold and evaluated their antitumor activities against various cancer cell lines. Among these, certain derivatives exhibited significant cytotoxicity against melanoma and pancreatic cancer cell lines .
  • Pharmacokinetics : Research into pharmacokinetic properties suggests that this compound has favorable absorption and distribution characteristics in vivo, making it a candidate for further development as a therapeutic agent .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDUKLBDZSSBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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